tert-Butyl 2-thioureidoacetate
CAS No.: 1373166-86-9
Cat. No.: VC7666299
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373166-86-9 |
|---|---|
| Molecular Formula | C7H14N2O2S |
| Molecular Weight | 190.26 |
| IUPAC Name | tert-butyl 2-(carbamothioylamino)acetate |
| Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12) |
| Standard InChI Key | YTXXOFIKUSXAHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CNC(=S)N |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 2-thioureidoacetate (CAS 1373166-86-9) is a sulfur-containing organic compound with the molecular formula C₇H₁₄N₂O₂S and a molecular weight of 190.27 g/mol . The structure consists of a thiourea moiety (-NH-CS-NH₂) linked to an acetate group esterified with a tert-butyl group. Key physicochemical properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O₂S | |
| Molecular Weight | 190.27 g/mol | |
| Solubility | Soluble in organic solvents | |
| Stability | Hygroscopic, moisture-sensitive |
The compound’s structure enables participation in hydrogen bonding via the thiourea group, making it reactive in nucleophilic and coordination chemistry .
Synthesis and Reaction Pathways
Synthetic Routes
tert-Butyl 2-thioureidoacetate is typically synthesized via a two-step process:
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Esterification: Reaction of thiourea with bromoacetic acid tert-butyl ester (tert-butyl bromoacetate) in the presence of a base .
This method parallels the synthesis of tert-butyl 2,2,2-trichloroacetimidate, where tert-butyl esters are formed under anhydrous conditions .
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Alternative Pathways: Substitution reactions using tert-butyl chloroacetate and thiourea derivatives, as seen in analogous thiourea syntheses .
Optimization Challenges
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Yield: Reactions often require stoichiometric control to avoid side products like disubstituted thioureas .
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Purification: Column chromatography (e.g., ethyl acetate/hexane) is critical due to the compound’s polarity .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
tert-Butyl 2-thioureidoacetate serves as a precursor in synthesizing:
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Thiazole and benzothiazole derivatives: Used in anticancer and antimicrobial agents .
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Prodrugs: tert-Butyl esters enhance lipophilicity for improved cellular uptake, as demonstrated in L-γ-methyleneglutamic acid prodrugs .
Coordination Chemistry
The thiourea group acts as a ligand for transition metals (e.g., Pd, Pt), facilitating catalysis in cross-coupling reactions .
Future Perspectives and Research Gaps
Underexplored Areas
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